BenchChemオンラインストアへようこそ!

Sulfacytine

Urinary Tract Infection Sulfonamide Clinical Trial

Sulfacytine (CAS 17784-12-2) is a short-acting sulfonamide antibiotic distinguished by exceptionally high aqueous solubility (~175 mg/100 mL at pH 5, 37°C) and >90% urinary excretion as unchanged active drug, delivering urine concentrations >10× the MIC at low oral doses. These properties make it an unparalleled reference compound for urinary tract PK/PD modeling, dihydropteroate synthetase inhibition assays, and crystallization risk benchmarking. Unlike generic sulfonamides, its unique pharmacodynamic profile—validated in murine models showing 2–3× greater bacteriostatic activity vs. sulfisoxazole—precludes simple substitution. Procure with confidence for rigorous, reproducible research.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33 g/mol
CAS No. 17784-12-2
Cat. No. B1681183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfacytine
CAS17784-12-2
SynonymsN(1)-(1-ethyl-1,2-dihydro-2-oxo-4-pyrimidinyl)sulfanilamide
sulfacytine
Molecular FormulaC12H14N4O3S
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
InChIKeySIBQAECNSSQUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility175 mg sol in 100 mL buffer at pH 5 at 37 °C
Insoluble in water;  soluble in alkali
Solubility increases with increasing pH.
4.68e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfacytine 17784-12-2 Procurement Guide | Short-Acting Sulfonamide Antibiotic Specifications


Sulfacytine (CAS 17784-12-2) is a short-acting, orally administered synthetic sulfonamide antibiotic with a molecular weight of 294.33 g/mol and the molecular formula C12H14N4O3S [1]. It functions as a competitive inhibitor of dihydropteroate synthetase, thereby blocking bacterial folic acid synthesis and exerting a bacteriostatic effect against a range of Gram-positive and Gram-negative organisms [2]. A defining physicochemical characteristic is its high solubility in aqueous media across a wide pH range, a property that underpins its targeted clinical application and distinguishes it from other sulfonamides [1].

Sulfacytine vs. In-Class Alternatives: Why Direct Substitution with Other Sulfonamides is Scientifically Invalid


The direct substitution of sulfacytine with another short-acting sulfonamide, such as sulfisoxazole or sulfamethizole, cannot be assumed to yield equivalent outcomes. While members of the sulfonamide class share a common mechanism of action, critical differences in their physicochemical properties and pharmacokinetic profiles preclude simple interchangeability [1]. These differences manifest most acutely in the context of urinary tract infections, where drug solubility in urine and the concentration of active drug achieved at the site of infection are paramount. Sulfacytine possesses a unique combination of high urinary solubility, a short half-life, and a high proportion of excretion as the microbiologically active parent compound, resulting in a distinct pharmacodynamic profile that requires independent validation and precludes generic substitution [2].

Sulfacytine Evidence Guide: Quantitative Differentiation Data for Scientific Procurement


Equipotent Clinical Efficacy at a Four-Fold Lower Dose Compared to Sulfisoxazole

In a double-blind clinical trial, sulfacytine (1 g/day) demonstrated therapeutic equivalence to sulfisoxazole (4 g/day) for treating acute uncomplicated urinary tract infections [1]. The bacteriologic success rate, defined as a reduction in urine bacterial count from ≥100,000 to ≤1,000 CFU/mL, was achieved in 95-100% of patients in both groups. This finding was corroborated by a separate study in 132 patients, which reported approximately 90% bacteriologic success in both treatment arms [2].

Urinary Tract Infection Sulfonamide Clinical Trial

Superior In Vitro Bacteriostatic Activity Compared to Sulfisoxazole in Murine Infection Models

Preclinical evaluation in experimental mouse infection models revealed that sulfacytine possesses significantly greater intrinsic antibacterial activity than its close analog, sulfisoxazole [1]. The study demonstrated a 2- to 3-fold increase in bacteriostatic activity for sulfacytine, a key piece of evidence that supports its potential for a lower effective dose in vivo.

Antibacterial In Vivo Efficacy

High Urine Concentration Exceeding MIC by Over 10-Fold at a 1 g/day Dose

A pharmacokinetic study comparing sulfacytine to the standard dose of sulfisoxazole (4 g/day) found that a 1 g/day regimen of sulfacytine produced urine concentrations at least 10 times higher than the maximum inhibitory concentration (MIC) for susceptible uropathogens [1]. This finding is directly linked to sulfacytine's high solubility across the urinary pH range and its excretion primarily as the active, free form .

Pharmacokinetics Urinary Tract Infection Dosing

Enhanced Urinary Solubility Profile at Clinically Relevant pH Compared to Older Sulfonamides

A major limitation of older sulfonamides is their low solubility in acidic urine, which predisposes patients to crystalluria and renal complications. Sulfacytine was specifically developed to overcome this issue. It exhibits high equilibrium solubility of approximately 175 mg/100 mL at pH 5 and 37°C, with solubility increasing further at higher pH [1]. This contrasts sharply with less soluble analogs like sulfadiazine, which have a known propensity to precipitate in urine .

Physicochemical Solubility Crystalluria

Excretion Predominantly as Active Free Form (>90%) Enhances Urinary Antibacterial Potency

The antibacterial potency of a sulfonamide in the urine is directly related to the concentration of the free, non-acetylated drug. Sulfacytine undergoes minimal metabolism, with over 90% of the drug excreted via the kidneys in its free, microbiologically active form . This is a significant improvement over other sulfonamides like sulfamethoxazole, where acetylation can be more extensive, leading to the production of inactive, less soluble metabolites that can contribute to crystalluria [1].

Pharmacokinetics Metabolism Excretion

High-Value Procurement Applications for Sulfacytine Based on Verified Evidence


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Urinary Anti-Infectives

Sulfacytine's well-documented properties—high urinary solubility, >90% excretion as active drug, and >10x MIC urine concentration at a low dose [1]—make it an ideal reference compound for PK/PD studies modeling drug behavior in the urinary tract. Researchers can use it to establish baseline parameters for urinary drug concentration, efficacy, and safety, particularly in comparison to older, less soluble sulfonamides [2].

Reference Standard for Sulfonamide Solubility and Crystalluria Risk Assessment

Given the class-wide concern of sulfonamide-induced crystalluria, sulfacytine serves as a benchmark for 'high solubility' within the sulfonamide family. Its documented solubility of ~175 mg/100 mL at pH 5, 37°C [1] provides a quantitative reference point for evaluating the crystallization risk of new chemical entities or reformulated sulfonamides intended for urinary tract or systemic use.

Control Compound in Murine Infection Models of Uncomplicated UTI

The direct in vivo evidence showing a 2- to 3-fold greater bacteriostatic activity for sulfacytine compared to sulfisoxazole in murine models [1] positions it as a potent positive control for studying the efficacy of novel urinary antibacterials. Its activity is well-defined, allowing for robust comparative analysis of new compounds.

In Vitro Assay Validation for Dihydropteroate Synthase Inhibition

As a well-characterized competitive inhibitor of dihydropteroate synthetase, sulfacytine can be used to validate and calibrate in vitro enzymatic assays [1]. Its inhibitory profile serves as a standard for screening new inhibitors of the bacterial folate synthesis pathway, a key target in antimicrobial drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfacytine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.